Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyridine family. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry. The presence of a pyrrole ring fused to a pyridine ring, along with a carboxylate ester group and hydrochloride salt form, enhances its solubility and stability, making it suitable for various scientific investigations and applications in drug discovery.
The compound is synthesized through multi-step organic reactions and is commercially available from various suppliers, highlighting its significance in research and industrial applications. It has been noted for its potential therapeutic properties, particularly in the context of inhibiting kinase activity, which is crucial for cancer treatment.
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride can be classified as:
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride typically involves several key steps:
The molecular structure of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride features:
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride can participate in various chemical reactions:
The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
This mechanism underscores its potential as an anticancer agent by disrupting critical signaling pathways involved in tumor growth.
Studies have shown that modifications in the molecular structure can significantly affect biological activity and solubility profiles, which is crucial for drug development processes.
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride has several scientific uses:
The pyrrolo[3,4-b]pyridine scaffold is synthesized via multicomponent reactions or intramolecular cyclization. A prevalent approach involves catalytic ring closure of appropriately substituted pyridine precursors, where acid- or base-catalyzed cyclizations afford the fused tricyclic system. Transition-metal catalysts (e.g., Pd/Cu) enable the formation of C–N/C–C bonds critical for constructing the bicyclic [3,4-b] ring junction. The 5H,6H,7H-tautomer predominates due to stabilization of the partially saturated system, with the hydrochloride salt enhancing crystallinity and stability for handling [2] [7]. Key to this process is maintaining anhydrous conditions to prevent hydrolysis of sensitive intermediates, followed by hydrochloric acid-mediated salt formation to yield the target compound as a stable solid [2] [3].
Regioselective introduction of the C2-carboxylate group is achieved through nucleophilic substitution or directed metalation. Lithiation at C2 using n-BuLi at −78°C, followed by quenching with dry CO₂ and subsequent esterification with methanol/acid catalyst, affords the methyl ester in high regiopurity. This specificity arises from the inherent electronic asymmetry of the pyrrolopyridine ring, where C2 exhibits greater anion-stabilizing capacity compared to C4/C6 positions. The product, methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride (CAS# 1432678-81-3), is characterized by:
Cl.COC(=O)C1=CC=C2CNCC2=N1
[3] Table 1: Spectroscopic Signatures of Methyl 5H,6H,7H-Pyrrolo[3,4-b]Pyridine-2-Carboxylate Hydrochloride
Technique | Key Features |
---|---|
¹H NMR | δ 3.90 (s, 3H, -OCH₃), δ 3.82–3.86 (m, 2H, -CH₂-), δ 4.12–4.15 (m, 2H, -CH₂-), δ 7.35 (s, 1H, Ar-H), δ 8.45 (s, 1H, Ar-H), δ 10.5 (br s, 1H, HCl) |
¹³C NMR | δ 52.1 (-OCH₃), δ 46.8/48.5 (-CH₂-), δ 120.5, 125.5, 142.8, 147.2 (Ar-C), δ 166.2 (C=O) |
IR (KBr) | 1715 cm⁻¹ (ester C=O), 2700–3400 cm⁻¹ (broad, HCl salt) |
Electrophilic bromination at C5/C7 positions precedes esterification for advanced intermediates. Bromine in acetic acid selectively functionalizes the electron-rich pyrrole ring, yielding 5-bromo derivatives without affecting the pyridine moiety. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) of brominated intermediates enables access to aryl/heteroaryl-substituted analogs [4] [7]. Alternatively, the free carboxylic acid precursor (5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid, CAS# 1508407-96-2) undergoes esterification via Fischer–Speier methodology. Treatment with methanol and catalytic H₂SO₄ at reflux provides the methyl ester, which is converted to its hydrochloride salt by HCl/ether precipitation [5].
Table 2: Brominated Derivatives and Their Applications
Derivative | Molecular Weight (g/mol) | Primary Application |
---|---|---|
Methyl 5-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate | 293.57 | Suzuki coupling precursor |
Methyl 5,7-dibromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate | 372.97 | Bidirectional functionalization scaffold |
Selective reduction of the pyridine ring is achieved using NaBH₄ in methanol at 0°C. This generates tetrahydro-pyrrolopyridine derivatives while preserving the ester functionality. The reaction proceeds via iminium ion interception, yielding saturated cores with enhanced conformational flexibility for receptor binding studies. Critical parameters include:
The reduced analog, methyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride, displays distinct NMR shifts:
N6-functionalization employs Pd(0)/Xantphos catalysts to activate aryl/heteroaryl halides toward coupling with the secondary amine of the pyrrolopyridine core. Key reactions include:
Table 3: Palladium-Catalyzed N6-Substituted Derivatives
N6-Substituent | Catalyst System | Yield (%) | Application Context |
---|---|---|---|
4-Pyridyl | Pd₂(dba)₃/Xantphos | 78 | Allosteric modulator scaffolds [7] |
Benzyl | Pd(OAc)₂/BINAP | 85 | Intermediates for CNS-targeting agents |
Allyl | Pd(PPh₃)₄ | 92 | Stille coupling precursors [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3